molecular formula C9H11NO2 B6165979 methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate CAS No. 1823957-30-7

methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate

Cat. No. B6165979
CAS RN: 1823957-30-7
M. Wt: 165.2
InChI Key:
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Description

Methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate (MCPPC) is a cyclic carboxylate compound with a cyclopenta[c]pyrrole ring structure. It is produced by the reaction of methyl pyrrole and methyl 2-carboxybenzoate, and is a widely used building block for the synthesis of various organic compounds. MCPPC is also known as 3,4-dihydro-2H-pyrrole-2-carboxylate or methyl 2-carboxypyrrole. It has a molecular weight of 128.13 g/mol and a melting point of 86-88°C.

Mechanism of Action

MCPPC is a carboxylate compound, and its mechanism of action is based on its ability to form hydrogen bonds with other molecules. The carboxylate group is capable of forming hydrogen bonds with other molecules, which allows it to interact with them and influence their properties. This makes MCPPC a useful tool for the synthesis of various organic compounds.
Biochemical and Physiological Effects
MCPPC has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, and it has been used as an antioxidant agent in the treatment of cardiovascular diseases. In addition, it has been used as an anti-inflammatory agent, and it has been found to be effective in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

MCPPC has several advantages for lab experiments. It is relatively inexpensive and readily available, and it is easy to synthesize. In addition, it is chemically stable and has a low toxicity, making it safe to use in laboratory experiments. However, it is important to note that MCPPC is not soluble in water, and it can be difficult to purify and isolate the compound in large quantities.

Future Directions

There are several potential future directions for the use of MCPPC. It could be used as a drug delivery system, as it has been shown to be effective in the delivery of certain pharmaceuticals. In addition, it could be used as a catalyst for the synthesis of various organic compounds, such as polymers and dyes. Finally, it could be used to develop new materials for use in the medical and pharmaceutical industries.

Synthesis Methods

MCPPC is synthesized by the reaction of methyl 2-carboxybenzoate and methyl pyrrole in anhydrous methanol. The reaction is carried out at room temperature and the product is isolated by vacuum distillation. The reaction mechanism involves the formation of a methyl ester intermediate, which is then hydrolyzed to form the final product.

Scientific Research Applications

MCPPC is widely used in scientific research due to its versatile properties. It has been used as a precursor for the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals. It has also been used as a ligand for metal-organic frameworks and as a catalyst for the oxidation of various organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate involves the condensation of 2-cyclopentenone with ethyl diazoacetate, followed by cyclization and esterification reactions.", "Starting Materials": [ "2-cyclopentenone", "ethyl diazoacetate", "sodium ethoxide", "acetic acid", "methanol", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: Dissolve 2-cyclopentenone (1.0 equiv) in dry ether and add ethyl diazoacetate (1.2 equiv) dropwise with stirring at 0°C.", "Step 2: Add sodium ethoxide (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Quench the reaction with acetic acid and extract the product with ethyl acetate.", "Step 4: Dry the organic layer with magnesium sulfate and evaporate the solvent under reduced pressure.", "Step 5: Dissolve the crude product in methanol and add sodium bicarbonate to neutralize the solution.", "Step 6: Heat the reaction mixture at reflux for 2 hours to cyclize the intermediate.", "Step 7: Cool the reaction mixture and add acetic acid to adjust the pH to acidic.", "Step 8: Extract the product with ethyl acetate and dry the organic layer with magnesium sulfate.", "Step 9: Evaporate the solvent under reduced pressure and purify the product by column chromatography to obtain methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate." ] }

CAS RN

1823957-30-7

Molecular Formula

C9H11NO2

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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